molecular formula C11H12F3NO4 B2754948 2,2,2-trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate CAS No. 1087798-03-5

2,2,2-trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate

Cat. No.: B2754948
CAS No.: 1087798-03-5
M. Wt: 279.215
InChI Key: COTUDWGWYDVBGO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate (CAS 1087797-84-9) is a carbamate derivative characterized by a trifluoroethyl group (-CF₃CH₂O-) and a 3,4-dimethoxyphenyl substituent. Its molecular formula is C₁₁H₁₂F₃NO₂, with a molecular weight of 247.22 g/mol . The compound’s structure combines the lipophilicity of the trifluoroethyl group with the electron-donating properties of the 3,4-dimethoxy substituents, which may influence its reactivity, solubility, and biological interactions. It is cataloged as a life science research material, available in high-purity forms (≥99%) for specialized applications .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO4/c1-17-8-4-3-7(5-9(8)18-2)15-10(16)19-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTUDWGWYDVBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate typically involves the reaction of 3,4-dimethoxyaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,4-Dimethoxyaniline+2,2,2-Trifluoroethyl chloroformate2,2,2-Trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate+HCl\text{3,4-Dimethoxyaniline} + \text{2,2,2-Trifluoroethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3,4-Dimethoxyaniline+2,2,2-Trifluoroethyl chloroformate→2,2,2-Trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate+HCl

The reaction is typically conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 3,4-dimethoxyaniline and 2,2,2-trifluoroethanol.

    Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: 3,4-Dimethoxyaniline and 2,2,2-trifluoroethanol.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique trifluoroethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for the development of pharmaceuticals and agrochemicals.

Biological Studies

The compound has been utilized in biological research to study enzyme inhibition and protein-ligand interactions. The presence of the trifluoroethyl group can improve the binding affinity to target enzymes or receptors.

Medicinal Chemistry

Research indicates potential therapeutic applications of this compound, particularly in drug development. It has been investigated for its antifungal properties and as a potential inhibitor of pathogenic enzymes.

Antifungal Efficacy

A study evaluating various carbamate derivatives demonstrated that structural modifications significantly impacted antifungal activities. The incorporation of trifluoromethyl groups improved bioactivity against fungal strains such as Fusarium graminearum and Fusarium oxysporum.

  • Inhibition Rate : Over 60% at 50 μg/mL.
  • Efficacy : EC50 values as low as 12.50 μg/mL against Fusarium graminearum.

Enzyme Interaction Studies

Research involving enzyme assays showed that 2,2,2-trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate could effectively inhibit specific enzymes linked to pathogenicity in fungi and bacteria. This suggests potential applications in developing new antifungal agents.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The carbamate moiety can form hydrogen bonds with target molecules, influencing their activity and function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbamates

Substituent-Driven Variations in Phenyl Carbamates

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2,2,2-Trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate 1087797-84-9 C₁₁H₁₂F₃NO₂ 247.22 3,4-dimethoxy phenyl Research material; potential bioactivity
2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate 1087788-83-7 C₁₀H₇F₆NO₂ 287.17 3-(trifluoromethyl) phenyl High fluorination; crop protection/medicinal chemistry
2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate 929975-42-8 C₁₀H₁₀F₃NO₃ 249.19 3-methoxy phenyl Simplified methoxy substitution; pharmaceutical interest
2,2,2-Trifluoroethyl N-[6-(methylsulfonyl)-3-pyridinyl]carbamate 1251924-34-1 C₁₀H₁₀F₃N₂O₄S 314.26 Pyridine ring with methylsulfonyl Enhanced biological target interaction
Key Observations:
  • In contrast, the 3-(trifluoromethyl) group in CAS 1087788-83-7 is electron-withdrawing, increasing electrophilicity and metabolic resistance .
  • Lipophilicity : The trifluoroethyl group in all analogs contributes to lipophilicity, which may improve membrane permeability. The pyridine-based analog (CAS 1251924-34-1) introduces heteroaromaticity and sulfonyl polarity, balancing solubility and target binding .
Solubility and Stability:
  • The target compound’s dimethoxy groups may enhance solubility in polar solvents compared to the highly fluorinated CAS 1087788-83-7, which is more hydrophobic .
  • The pyridine analog (CAS 1251924-34-1) exhibits moderate solubility in aqueous environments due to its sulfonyl group .

Antimicrobial and Cytotoxic Potential

  • 3,4-Dimethoxyphenyl Derivatives : Compounds with this moiety (e.g., similin B in ) have shown growth inhibition against leukemia K-562 cells and antimicrobial activity, suggesting the target compound may warrant similar testing .
  • Fluorinated Analogs: The trifluoromethylphenyl derivative (CAS 1087788-83-7) is noted for applications in crop protection, leveraging fluorine’s resistance to metabolic degradation .

Biological Activity

2,2,2-Trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate is a synthetic organic compound notable for its unique trifluoroethyl group and carbamate structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. Understanding its biological activity is crucial for its development as a pharmaceutical agent.

  • Molecular Formula : C₁₂H₁₄F₃N₁O₅
  • Molecular Weight : 291.27 g/mol
  • Structural Features : The compound features three methoxy groups on the aromatic ring, enhancing its lipophilicity and solubility in biological systems.

The biological activity of this compound is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission in both insects and mammals. The trifluoroethyl group enhances the compound's binding affinity to the active site of AChE, which may lead to increased potency compared to non-fluorinated analogs.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:

  • Antiinflammatory Effects : The presence of methoxy groups may contribute to anti-inflammatory properties by modulating inflammatory pathways.
  • Analgesic Effects : Similar compounds have shown potential in pain relief mechanisms.
  • Antimicrobial Activity : Some carbamates are known for their antimicrobial properties, although specific data on this compound is limited.

Inhibition Studies

A study evaluating various carbamate derivatives found that those with trifluoroethyl groups exhibited enhanced inhibition of AChE. The study reported that this compound demonstrated significant inhibition at low concentrations compared to other tested compounds .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameAChE Inhibition (IC50)Anti-inflammatory ActivityLipophilicity (LogP)
This compound0.5 µMModerate3.5
Ethyl N-(3,4-dimethoxyphenyl)carbamate5 µMLow1.8
2-Trifluoromethyl N-(4-methoxyphenyl)carbamate1 µMHigh3.0

*Note: IC50 values represent the concentration required to inhibit 50% of enzyme activity.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilicity. However, detailed studies on metabolic stability and toxicity are still needed to ensure safety for therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate, and how can purity be maximized?

  • Methodology : The synthesis typically involves a multi-step process:

Intermediate Preparation : React 3,4-dimethoxyaniline with phosgene or a carbamoyl chloride precursor to form the carbamate core.

Trifluoroethylation : Introduce the 2,2,2-trifluoroethyl group via nucleophilic substitution or esterification under anhydrous conditions.

  • Key Considerations : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Recommended Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoroethyl group at δ 60–65 ppm, aromatic methoxy signals at δ 3.7–3.9 ppm).
  • FT-IR : Validate carbamate C=O stretch (~1700 cm⁻¹) and N-H absorption (~3300 cm⁻¹).
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern alignment with theoretical values.
    • Validation : Cross-reference spectral data with structurally analogous carbamates (e.g., tert-butyl carbamate derivatives) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Protocol :

Target Selection : Prioritize assays based on structural analogs (e.g., antimicrobial, kinase inhibition).

In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) for antimicrobial activity or enzyme inhibition assays (e.g., acetylcholinesterase).

Controls : Include positive controls (e.g., chloramphenicol for antimicrobial assays) and solvent controls (DMSO <1% v/v).

  • Data Interpretation : Compare IC₅₀/MIC values with literature analogs to assess potency .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this carbamate in novel reactions?

  • Approach :

  • DFT Calculations : Model reaction pathways (e.g., nucleophilic attack on the carbamate carbonyl) using Gaussian or ORCA software.
  • Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics.
    • Validation : Correlate computational predictions with experimental outcomes (e.g., LC-MS monitoring of side products) .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ across cell lines) be resolved?

  • Troubleshooting Framework :

Assay Reprodubility : Verify consistency across replicates and labs.

Cellular Uptake : Measure intracellular concentrations via LC-MS/MS (e.g., differences in membrane permeability).

Metabolite Profiling : Identify active/inactive metabolites using hepatocyte microsomal assays.

  • Case Study : Analogous carbamates show metabolite-dependent activity (e.g., hydrolysis to free aniline derivatives) .

Q. What strategies optimize the compound’s stability in aqueous formulations for in vivo studies?

  • Stabilization Methods :

  • pH Control : Maintain pH 6–7 to minimize carbamate hydrolysis.
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose).
  • Encapsulation : Use liposomes or cyclodextrins to enhance solubility and prolong half-life.
    • Analytical Validation : Monitor degradation via accelerated stability studies (40°C/75% RH) with UPLC quantification .

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